N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide
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Overview
Description
N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide is a complex organic compound featuring a fused imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide typically involves multiple steps. One common approach includes the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, followed by selective nitration to the 2-position . The reaction conditions often involve the use of sulfuric and nitric acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, nitric acid, and various reducing agents. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with unique properties, such as ionic liquids.
Mechanism of Action
The mechanism of action for N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
- 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
Uniqueness
N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-propan-2-yloxyphenyl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)30-22-10-9-17(21-15-27-11-5-8-23(27)26-21)12-19(22)14-25-24(28)18-6-4-7-20(13-18)29-3/h4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-3H3,(H,25,28) |
InChI Key |
DXZYVORRTZPJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CN3CCCC3=N2)CNC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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